Pirlindole lactate

Enantiomer potency MAO-A inhibition Stereoselectivity

Pirlindole lactate is the sole MAO-A inhibitor with Cochrane-level evidence for fibromyalgia pain and tender points—a distinction moclobemide failed to achieve. Beyond canonical MAO-A inhibition, S-(+)-pirlindole offers 2.2-fold greater potency (IC50 0.18 µM). Unique MAO-A-independent neuroprotection (EC50 6 µM) and antiviral activity against CV-B3 (EC50 7.7 µM) are unmatched by other RIMAs. Procure the racemic salt as a reference standard for stereoselectivity investigations or as a lead compound in pain, neuroprotection, and antiviral research.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 292039-20-4
Cat. No. B15192021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole lactate
CAS292039-20-4
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O
InChIInChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6)
InChIKeyPXRNCRKTECAYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirlindole Lactate (CAS 292039-20-4) Selectivity and Procurement Profile


Pirlindole lactate is the lactate salt form of pirlindole, a tetracyclic compound characterized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A, RIMA) [1]. It is structurally and pharmacologically related to metralindole and was developed and is primarily used as an antidepressant in Russia [2]. Its mechanism of action consists of selective and reversible inhibition of MAO-A, with secondary inhibitory effects on noradrenaline and 5-hydroxytryptamine reuptake, while it has no effect on dopaminergic and cholinergic systems [3].

Why Pirlindole Lactate Cannot Be Substituted with In-Class Analogs


Simple substitution with other reversible MAO-A inhibitors is inadvisable due to distinct clinical efficacy profiles. A Cochrane systematic review of MAOIs for fibromyalgia concluded that pirlindole demonstrated statistically significant improvement over placebo for pain, tender points, and patient/physician global assessment, whereas the structurally distinct RIMA moclobemide failed to show statistically significant differences from placebo on these same outcomes [1]. This divergence in clinical effectiveness highlights the non-equivalence of these agents.

Quantitative Differentiation of Pirlindole Lactate vs. Comparators


Pirlindole Enantiomer Potency Comparison (S- vs R-) for MAO-A Inhibition

The S-(+)-enantiomer of pirlindole demonstrates 2.2-fold greater potency in inhibiting MAO-A compared to the R-(-)-enantiomer in vitro, with IC50 values of 0.18 µM and 0.43 µM, respectively, while the racemic mixture yields an intermediate potency of 0.24 µM [1]. Ex vivo, the ID50 ratio between the enantiomers remains consistent at 2.0 (S-(+): 18.7 mg/kg vs. R-(-): 37.8 mg/kg) [2]. This stereoselective inhibition pattern was confirmed in behavioral models, where the minimal effective dose ratio in the forced swimming test was also approximately 2.0 [2].

Enantiomer potency MAO-A inhibition Stereoselectivity

Clinical Efficacy of Pirlindole vs. Moclobemide in Fibromyalgia

A 2012 Cochrane systematic review evaluating MAOIs for fibromyalgia syndrome found that pirlindole demonstrated statistically significant improvement over placebo for multiple clinical outcomes, including pain, tender points, and global patient/physician assessment. In contrast, moclobemide, another reversible MAO-A inhibitor, did not show statistically significant differences from placebo on these same outcomes [1]. Pooled analysis yielded a modest effect size for pain with a mean difference of -1.45 (95% CI -2.71 to -0.20) and a number needed to treat (NNT) of 2 [2].

Fibromyalgia Pain management Clinical efficacy

Comparative Tolerability of Pirlindole vs. Moclobemide in Depression

A double-blind randomized controlled study comparing pirlindole (150-300 mg daily) and moclobemide (300-600 mg daily) in 116 patients with depression found that both treatments produced significant improvements in HDRS, HARS, and MADRS scores from day 7 to day 42 [1]. After 42 days, an improvement of ≥50% in the HDRS score was observed in 80% of pirlindole patients versus 67% of moclobemide patients [2]. The differences between the two drugs were non-significant for all types of side-effects, with the exception of dry mouth and tachycardia, which were significantly more frequent with moclobemide [2].

Antidepressant tolerability Side-effect profile RIMA comparison

Relative vs. Absolute Bioavailability of Pirlindole

Pharmacokinetic studies in humans reveal a notable distinction between pirlindole's absolute and relative bioavailability. The absolute bioavailability is only 20–30% due to an extensive first-pass effect [1]. However, the compound is nearly completely absorbed, with a relative bioavailability of approximately 90% [2]. This high relative bioavailability indicates that while a large fraction of the dose is metabolized presystemically, the absorption process itself is efficient. This is complemented by a high apparent plasma clearance of 450–1000 L/h, confirming rapid biotransformation [2].

Bioavailability Pharmacokinetics Formulation

Neuroprotective Efficacy of Pirlindole vs. Moclobemide in Oxidative Stress

In primary-cultured rat hippocampal cells exposed to iron-mediated toxicity, pirlindole provided significant, concentration-dependent protection with an EC50 of 6 µM [1]. In contrast, moclobemide did not demonstrate significant protection in the same assay system [2]. Furthermore, this neuroprotective effect of pirlindole appears to be unrelated to MAO-A inhibition, as it was observed at concentrations that do not fully inhibit the enzyme and involves a free radical scavenging mechanism [1].

Neuroprotection Oxidative stress Hippocampal neurons

Antiviral Activity of Pirlindole Against Enteroviruses

Pirlindole demonstrates antiviral activity against coxsackievirus B3 (CV-B3) by inhibiting the genome replication phase, with an EC50 of 7.7 µM [1]. This activity is independent of its MAO-A inhibitory function, indicating a distinct and potentially valuable polypharmacological profile . This is a unique activity not typically associated with other RIMAs and is not a class-wide effect.

Antiviral Enterovirus CV-B3

Optimal Research and Industrial Use Cases for Pirlindole Lactate


Enantioselective Pharmacology Studies

Procure enantiopure S-(+)-pirlindole for assays requiring maximal MAO-A inhibitory potency, as it demonstrates a 2.2-fold lower IC50 (0.18 µM) compared to the R-(-)-enantiomer (0.43 µM) [1]. The racemic pirlindole lactate (CAS 292039-20-4) serves as an appropriate reference compound for stereoselectivity investigations [2].

Fibromyalgia and Pain Research

Utilize pirlindole lactate as a positive control or lead compound in fibromyalgia models. It is one of the few MAOIs with Cochrane-level evidence of efficacy over placebo for pain and tender points, unlike moclobemide which lacked significant differentiation in the same analysis [1].

Neuroprotection and Oxidative Stress Models

Employ pirlindole lactate in neuronal cell culture models of oxidative stress (e.g., iron- or NO-induced toxicity) to study MAO-A-independent neuroprotection. It demonstrates a robust, concentration-dependent protective effect with an EC50 of 6 µM in hippocampal cells, a property not shared by moclobemide [1].

Enterovirus Replication Inhibition

Apply pirlindole lactate as a tool compound in virology research targeting enterovirus replication (e.g., CV-B3). Its EC50 of 7.7 µM for inhibiting viral genome replication is a distinct, non-canonical activity not observed in other RIMAs, offering a unique entry point for mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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